alpha-D-Talopyranose
Overview
Description
Alpha-D-Talopyranose: is a monosaccharide belonging to the class of aldoses. It is a six-carbon sugar (hexose) with an aldehyde group, and it exists predominantly in its pyranose form, which is a six-membered ring structure. This compound is one of the stereoisomers of talose, differing in the spatial arrangement of its hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Talopyranose can be synthesized through various chemical routes. One common method involves the oxidation of D-talose, followed by cyclization to form the pyranose ring. The reaction conditions typically include the use of oxidizing agents such as bromine water or nitric acid, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using biotechnological methods involving the fermentation of specific microorganisms that can convert glucose or other sugars into talose derivatives .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Talopyranose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form talonic acid.
Reduction: Reduction of this compound yields talitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acyl chlorides, alkyl halides under basic conditions.
Major Products
Oxidation: Talonic acid.
Reduction: Talitol.
Substitution: Various substituted talopyranose derivatives depending on the reagents used.
Scientific Research Applications
Alpha-D-Talopyranose has several applications in scientific research:
Chemistry: Used as a reference compound in stereochemical studies and as a starting material for the synthesis of other complex carbohydrates.
Biology: Studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including its role in glycosylation processes and as a precursor for drug synthesis.
Industry: Used in the production of certain biodegradable polymers and as a component in some food additives.
Mechanism of Action
The mechanism of action of alpha-D-Talopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity .
Comparison with Similar Compounds
Alpha-D-Talopyranose can be compared with other similar compounds such as:
Alpha-D-Glucopyranose: Similar in structure but differs in the configuration of the hydroxyl group at the C-4 position.
Alpha-D-Galactopyranose: Differs in the configuration of the hydroxyl group at the C-4 position.
Alpha-D-Mannopyranose: Differs in the configuration of the hydroxyl group at the C-2 position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of stereochemistry on biochemical processes .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-URLGYRAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015882 | |
Record name | alpha-D-Talopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7282-81-7 | |
Record name | α-D-Talopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7282-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Talopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Talopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-talopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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